1-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(thiophen-2-yl)urea
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Description
The compound “1-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(thiophen-2-yl)urea” is a pyrimidine derivative . Pyrimidine derivatives are known to have a wide range of biological activities, such as antiviral, antibacterial, anti-HIV, antiallergic, and antitumoral activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives . The synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray crystallography . The structure was solved in monoclinic, space group P 2 1 /n with a = 11.8295 (12), b = 6.2214 (6), c = 13.8133 (15) Å, β = 97.7860 (10) °, V = 1007.23 (18) Å 3, Z = 4, and with R int = 0.077 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . An operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad substrate compatibility .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the yield was 5%, the compound was a yellow powder, and it decomposed at 195 °C .Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The compound’s structure, which includes a heterocyclic moiety, may allow it to bind to various targets and exert its effects .
Biochemical Pathways
These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .
Result of Action
Based on the activities of similar compounds, it could potentially have a range of effects, such as inhibiting bacterial growth, reducing inflammation, or slowing tumor growth .
Future Directions
The future directions in the research of similar compounds could involve further exploration of their biological activities. For instance, the anti-HIV-1 activity of similar compounds has been studied, and these compounds can provide a very good basis for the development of new hits . Further studies could also focus on improving the synthesis process and exploring other potential applications of these compounds.
properties
IUPAC Name |
1-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c1-8-12(18-14(21)17-11-3-2-6-22-11)13(20)19-7-9(15)4-5-10(19)16-8/h2-7H,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKABDZXVMWVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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